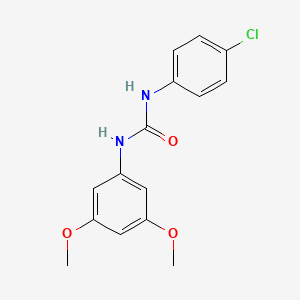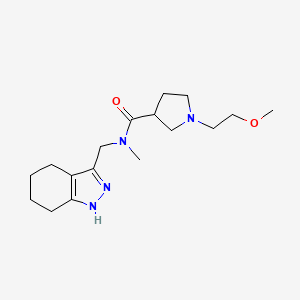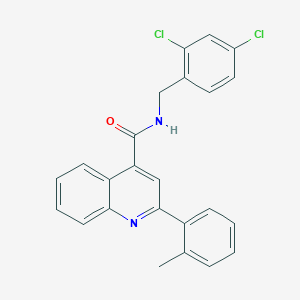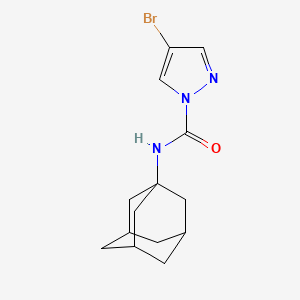![molecular formula C18H28N4O B4278550 N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4278550.png)
N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea
Vue d'ensemble
Description
N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea, also known as AEMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AEMU belongs to the class of adamantyl-substituted urea derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation, inflammation, and viral replication. N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins, and histone deacetylase (HDAC), which is involved in the regulation of gene expression. N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea has also been shown to inhibit the activity of the viral protease, which is involved in the replication of many viruses.
Biochemical and Physiological Effects
N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea has also been shown to have antioxidant properties. N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and to decrease the production of reactive oxygen species (ROS), which can damage cells and contribute to various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea in lab experiments is its high potency and selectivity. N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to be highly effective at inhibiting cancer cell growth and viral replication at relatively low concentrations. Another advantage of using N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea is its low toxicity. N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to be relatively non-toxic to normal cells, suggesting that it may have fewer side effects than other anti-cancer and anti-inflammatory drugs.
One of the limitations of using N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea in lab experiments is its limited solubility in aqueous solutions. N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea is highly hydrophobic, which can make it difficult to dissolve in water or other polar solvents. This can limit its bioavailability and efficacy in certain experimental settings.
Orientations Futures
For research on N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea include the development of novel formulations and delivery methods, the identification of specific molecular targets, and further preclinical and clinical studies to evaluate its safety and efficacy in humans.
Applications De Recherche Scientifique
N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves its anti-cancer properties. Studies have shown that N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may be a promising candidate for cancer therapy.
In addition to its anti-cancer properties, N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea has also been studied for its anti-inflammatory and anti-viral properties. N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it may be a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-1-adamantyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea has also been shown to inhibit the replication of various viruses, including influenza virus and hepatitis C virus.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[(1-ethyl-5-methylpyrazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-3-22-12(2)16(11-20-22)10-19-17(23)21-18-7-13-4-14(8-18)6-15(5-13)9-18/h11,13-15H,3-10H2,1-2H3,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLLEEQVSZEPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)NC23CC4CC(C2)CC(C4)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-isopropyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278468.png)


![2-methoxyethyl 2-[(cyclopentylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278489.png)

![methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4278498.png)
![2-({[3-(methoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4278520.png)


![3-({[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278538.png)

![3-({[(4-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4278554.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-phenoxybutanamide](/img/structure/B4278560.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide](/img/structure/B4278569.png)